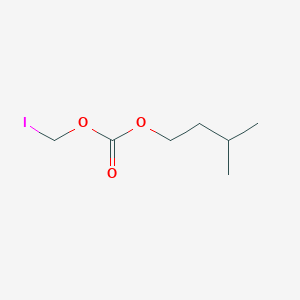

Iodomethyl 3-methylbutyl carbonate

Description

Iodomethyl 3-methylbutyl carbonate is an organoiodine compound belonging to the class of alkyl carbonates. Its structure comprises a carbonate functional group (-O-(C=O)-O-) linking an iodomethyl (CH₂I) moiety and a 3-methylbutyl (isoamyl, C₅H₁₁O) chain. This compound is primarily utilized in organic synthesis as an intermediate for introducing iodine-containing groups or as a specialty solvent in niche industrial applications. Its reactivity is influenced by the electron-withdrawing iodine atom, which enhances the electrophilicity of adjacent functional groups, making it valuable in alkylation or cross-coupling reactions.

Propriétés

Numéro CAS |

89838-67-5 |

|---|---|

Formule moléculaire |

C7H13IO3 |

Poids moléculaire |

272.08 g/mol |

Nom IUPAC |

iodomethyl 3-methylbutyl carbonate |

InChI |

InChI=1S/C7H13IO3/c1-6(2)3-4-10-7(9)11-5-8/h6H,3-5H2,1-2H3 |

Clé InChI |

KTHUFQWZXZXUPO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCOC(=O)OCI |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Compounds:

Methyl Iodide (Iodomethane, CH₃I)

- CAS : 74-88-4

- Functional Group : Alkyl iodide.

- Properties : Volatile liquid (bp 42.5°C), high density (2.28 g/cm³), and potent alkylating agent.

- Applications : Methylation reactions in pharmaceuticals and agrochemicals.

- Comparison : Unlike iodomethyl 3-methylbutyl carbonate, methyl iodide lacks the carbonate group, making it more volatile but less thermally stable. The carbonate group in the target compound may reduce direct toxicity by slowing iodine release .

3-Methylbutyl Octanoate (Isoamyl Octanoate) Mentioned in: Volatile compound studies Functional Group: Ester (-COO-). Properties: Fruity odor, used as a flavoring agent. Comparison: The carbonate group in iodomethyl 3-methylbutyl carbonate confers higher polarity and reactivity compared to esters. Carbonates are more prone to hydrolysis under acidic/basic conditions, whereas esters like isoamyl octanoate are more stable .

Methyl Isobutyl Carbinol (4-Methyl-2-pentanol) CAS: 108-11-2 Functional Group: Alcohol (-OH). Properties: High boiling point (131°C), solvent in coatings and resins. Comparison: The absence of iodine and carbonate groups limits its utility in halogenation reactions. However, its alcohol group offers hydrogen-bonding capability, unlike the target compound .

Physical and Chemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility | Reactivity Profile |

|---|---|---|---|---|

| Iodomethyl 3-methylbutyl carbonate* | ~150–180 (est.) | ~1.5–1.7 (est.) | Low in water | Hydrolysis-sensitive, alkylating agent |

| Methyl iodide | 42.5 | 2.28 | Slightly soluble | Highly reactive, volatile alkylator |

| 3-Methylbutyl octanoate | 245 | 0.86 | Insoluble | Stable, flavorant |

| Methyl isobutyl carbinol | 131 | 0.81 | Miscible in organics | Hydrogen-bond donor, oxidizable |

*Estimated values based on structural analogs.

Key Differences :

- Volatility: Methyl iodide > Methyl isobutyl carbinol > Iodomethyl 3-methylbutyl carbonate > 3-Methylbutyl octanoate.

- Functional Group Stability: Esters (octanoate) > Carbonates > Alcohols > Alkyl iodides.

Toxicity and Environmental Impact

- Iodomethyl 3-methylbutyl carbonate: Likely less acutely toxic than methyl iodide due to slower iodine release. However, carbonate hydrolysis may yield iodomethanol, requiring careful handling .

- Methyl iodide: Recognized carcinogen; regulated under EPA guidelines .

- 3-Methylbutyl octanoate: Low toxicity, biodegradable via microbial action (e.g., fungal degradation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.